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Compound of Interest

Compound Name: Ethyl 3-chloro-5-nitrobenzoate

Cat. No.: B1418315 Get Quote

An In-Depth Technical Guide to Ethyl 3-chloro-5-nitrobenzoate for Advanced Research and

Development

Prepared by: Gemini, Senior Application Scientist

Executive Summary
This technical guide provides a comprehensive overview of Ethyl 3-chloro-5-nitrobenzoate, a

key chemical intermediate for professionals in pharmaceutical and agrochemical research. The

document delineates its chemical identity, physicochemical properties, a detailed synthesis

protocol, and its applications as a versatile building block in organic synthesis. By detailing the

causality behind experimental choices and providing self-validating protocols, this guide serves

as an authoritative resource for researchers aiming to leverage this compound in complex

molecular design and drug development workflows.

Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational to reproducible science. Ethyl 3-
chloro-5-nitrobenzoate is systematically named according to IUPAC conventions, ensuring

universal recognition.[1] However, various synonyms and registry numbers are also used in

commercial and academic databases.

The IUPAC name, ethyl 3-chloro-5-nitrobenzoate, clearly defines the structure: an ethyl ester

of a benzoic acid molecule substituted with a chlorine atom at position 3 and a nitro group at
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position 5, relative to the carboxylate group.[1][2]

For ease of reference and procurement, the following identifiers are crucial:

Identifier Value Source

IUPAC Name ethyl 3-chloro-5-nitrobenzoate PubChem[1]

CAS Number 1156940-16-7
ChemicalBook, PubChem[1][3]

[4]

Molecular Formula C₉H₈ClNO₄ Appchem, PubChem[1][5]

Molecular Weight 229.62 g/mol
PubChem, ChemicalBook[1][3]

[4]

Synonyms

Benzoic acid, 3-chloro-5-nitro-,

ethyl ester; 3-chloro-5-

nitrobenzoic acid ethyl ester

PubChem[1]

InChIKey
ULVDREMXRMEWOP-

UHFFFAOYSA-N
PubChem[1]

SMILES
CCOC(=O)C1=CC(=CC(=C1)

Cl)--INVALID-LINK--[O-]
Appchem, PubChem[1][5]

Physicochemical and Safety Profile
Understanding the physicochemical properties of Ethyl 3-chloro-5-nitrobenzoate is

paramount for its handling, reaction setup, and purification. The safety profile dictates the

necessary engineering controls and personal protective equipment (PPE) required for safe

laboratory practice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-chloro-5-nitrobenzoate
https://www.vedantu.com/question-answer/according-to-iupac-convention-name-of-the-class-12-chemistry-cbse-5fc72bab1474a1225259e057
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-chloro-5-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-chloro-5-nitrobenzoate
https://m.chemicalbook.com/ProductChemicalPropertiesCB92513567_EN.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB92513567.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-chloro-5-nitrobenzoate
https://www.appchemical.com/products/1156940-16-7?cate_name=Life%20Science&cate2_name=Chemistry&cate_id=5&cate2_id=1&pro_name=Benzoic%20acid,%203-chloro-5-nitro-,%20ethyl%20ester&keyword=
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-chloro-5-nitrobenzoate
https://m.chemicalbook.com/ProductChemicalPropertiesCB92513567_EN.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB92513567.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-chloro-5-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-chloro-5-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-chloro-5-nitrobenzoate
https://www.appchemical.com/products/1156940-16-7?cate_name=Life%20Science&cate2_name=Chemistry&cate_id=5&cate2_id=1&pro_name=Benzoic%20acid,%203-chloro-5-nitro-,%20ethyl%20ester&keyword=
https://www.benchchem.com/product/b1418315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

Boiling Point 327.0 ± 22.0 °C

Predicted value; indicates low

volatility under standard

conditions.[4]

Density 1.369 ± 0.06 g/cm³ Predicted value.[4]

Appearance White to pale yellow solid
Typical for aromatic nitro

compounds.

Storage
Store sealed in a dry

environment at 2-8°C

Recommended to prevent

hydrolysis of the ester and

maintain long-term stability.[6]

Solubility

Soluble in common organic

solvents (e.g., DCM, Ethyl

Acetate, Acetone). Sparingly

soluble in water.

The ester functionality and

aromatic ring confer good

solubility in organic media.

Safety Considerations: While a specific MSDS is not publicly available, the constituent

functional groups suggest the following hazards. Standard laboratory PPE, including safety

glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be

performed in a certified chemical fume hood.

Hazardous Decomposition: Upon combustion, may produce toxic gases such as carbon

oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).

Health Hazards: May cause skin and eye irritation. Ingestion and inhalation should be

avoided. Aromatic nitro compounds are often associated with toxicity.

Synthesis and Purification Workflow
The most direct and industrially scalable synthesis of Ethyl 3-chloro-5-nitrobenzoate is the

Fischer esterification of its carboxylic acid precursor, 3-chloro-5-nitrobenzoic acid. This acid-

catalyzed reaction with ethanol is a classic, reliable method.

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical. It protonates the

carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more
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electrophilic and thus susceptible to nucleophilic attack by the ethanol. The reaction is

reversible, so using an excess of the alcohol reactant (ethanol) is a key strategy to drive the

equilibrium towards the product side, in accordance with Le Châtelier's principle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction

Work-up & Isolation

Purification

3-chloro-5-nitrobenzoic acid
+ Anhydrous Ethanol (excess)

Conc. H₂SO₄ (catalytic)
Heat to Reflux
(approx. 78°C)
Monitor by TLC

Combine in Flask

Cool to RT

Reaction Complete

Neutralize with aq. NaHCO₃

Extract with Ethyl Acetate

Dry organic layer (Na₂SO₄)

Concentrate in vacuo

Column Chromatography
(Silica Gel)

Crude Product

Pure Ethyl 3-chloro-5-nitrobenzoate

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of Ethyl 3-chloro-5-nitrobenzoate.
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Detailed Experimental Protocol
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir

bar and reflux condenser, add 3-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).

Reagent Addition: Add anhydrous ethanol (100 mL, excess) to the flask, followed by the

slow, dropwise addition of concentrated sulfuric acid (1.5 mL) with stirring. The addition of

acid is exothermic and should be done carefully.

Reaction: Heat the mixture to reflux (approximately 78°C) using a heating mantle. Monitor

the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl

acetate eluent system until the starting carboxylic acid spot is no longer visible (typically 4-6

hours).

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a

beaker containing 200 mL of ice water.

Neutralization: Carefully neutralize the solution by slowly adding a saturated aqueous

solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

This step removes the acid catalyst and any unreacted carboxylic acid.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 75 mL). Combine the organic layers.

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with

a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure

Ethyl 3-chloro-5-nitrobenzoate.

Reactivity and Synthetic Applications
Ethyl 3-chloro-5-nitrobenzoate is a valuable intermediate due to its trifunctional nature. The

ester, chloro, and nitro groups each offer distinct handles for further chemical modification. The
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electron-withdrawing nature of both the nitro and chloro groups deactivates the aromatic ring

towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using

various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental in

synthesizing aniline derivatives, which are precursors to a vast array of pharmaceuticals,

including anti-inflammatory agents.[7]

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong

nucleophiles (e.g., alkoxides, amines). The presence of the strongly electron-withdrawing

nitro group in the meta position provides moderate activation for this reaction.

Ester Hydrolysis/Amidation: The ethyl ester can be hydrolyzed back to the carboxylic acid

under basic (e.g., NaOH) or acidic (e.g., HCl) conditions. Alternatively, it can be directly

converted to an amide via aminolysis.

Nitro Group Reduction Nucleophilic Aromatic Substitution Ester Modification

Ethyl 3-chloro-5-nitrobenzoate

Ethyl 3-amino-5-chlorobenzoate

H₂/Pd-C or
SnCl₂

Ethyl 3-alkoxy-5-nitrobenzoate

NaOR (Nucleophile)

3-chloro-5-nitrobenzoic acid

NaOH, H₂O
then H₃O⁺

Click to download full resolution via product page

Caption: Key reaction pathways for Ethyl 3-chloro-5-nitrobenzoate.

This versatility makes the compound a strategic starting material in multi-step syntheses where

sequential modification of the functional groups is required. Its precursor, 3-chloro-5-

nitrobenzoic acid, is noted for its use in creating pharmaceuticals and agrochemicals, a role

directly inherited by its ethyl ester derivative.[7]
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Analytical Characterization Protocols
Confirming the identity and purity of the synthesized Ethyl 3-chloro-5-nitrobenzoate is a non-

negotiable step. A combination of spectroscopic techniques provides a complete and self-

validating characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

Sample Prep: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

Expected Signals:

A triplet at ~1.4 ppm (3H), corresponding to the methyl (-CH₃) protons of the ethyl

group.

A quartet at ~4.4 ppm (2H), corresponding to the methylene (-OCH₂-) protons of the

ethyl group.

Three distinct signals in the aromatic region (~7.5-8.5 ppm), each integrating to 1H,

corresponding to the three protons on the substituted benzene ring. The specific

splitting patterns (e.g., triplets, doublets of doublets) will depend on their coupling

constants.

FT-IR (Fourier-Transform Infrared Spectroscopy):

Sample Prep: Analyze as a thin film on a salt plate (if liquid/low melting) or as a KBr pellet

(if solid).

Expected Peaks:

~1720-1740 cm⁻¹: A strong C=O stretch, characteristic of the ester carbonyl group.

~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O

stretches, respectively, confirming the presence of the nitro group.

~1100-1300 cm⁻¹: C-O stretch from the ester linkage.

~700-800 cm⁻¹: C-Cl stretch.
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MS (Mass Spectrometry):

Technique: Electrospray Ionization (ESI) is suitable.

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z

230.0. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for [M] and

[M+2] peaks) will be a definitive indicator of its presence.

Conclusion
Ethyl 3-chloro-5-nitrobenzoate is a high-value chemical intermediate with well-defined

properties and reactivity. Its synthesis via Fischer esterification is robust and scalable. The

compound’s true utility lies in its capacity for selective, orthogonal chemical modifications at its

three functional sites, making it an essential building block for medicinal chemists and material

scientists in the development of novel, complex molecules. The protocols and data presented

in this guide provide the authoritative grounding necessary for its successful application in

advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [IUPAC name and synonyms for Ethyl 3-chloro-5-
nitrobenzoate.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418315#iupac-name-and-synonyms-for-ethyl-3-
chloro-5-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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